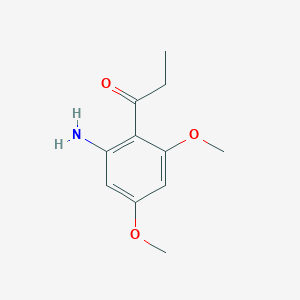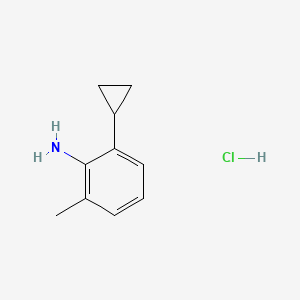![molecular formula C9H9ClN2O3 B13479935 7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13479935.png)
7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse pharmacological and biological activities, making them valuable in medicinal chemistry and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. Common synthetic approaches include condensation reactions, multicomponent reactions, oxidative coupling, and tandem reactions . For instance, one method involves the reaction of bromopyruvic acid with 2-aminopyridines using a microfluidic continuous flow system .
Industrial Production Methods
Industrial production methods for this compound often utilize automated microreactor-based systems to ensure high efficiency and yield. These methods are designed to optimize reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve the desired product with minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals or metal-free oxidation strategies.
Reduction: Commonly involves the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are facilitated by reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Transition metal catalysts or metal-free oxidants.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated imidazo[1,2-a]pyridine derivatives .
Applications De Recherche Scientifique
7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to preferentially inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . Additionally, modifications at the C6 position of the imidazopyridine ring have led to derivatives with higher potency to inhibit kinases .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
- Imidazo[1,2-a]pyridine-7-carboxylic acid
Uniqueness
7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride stands out due to its hydroxymethyl group, which enhances its solubility and reactivity compared to its methylated counterparts . This unique feature makes it a valuable scaffold for further functionalization and drug development .
Propriétés
Formule moléculaire |
C9H9ClN2O3 |
|---|---|
Poids moléculaire |
228.63 g/mol |
Nom IUPAC |
7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H8N2O3.ClH/c12-5-6-1-2-11-4-7(9(13)14)10-8(11)3-6;/h1-4,12H,5H2,(H,13,14);1H |
Clé InChI |
ATKCUZBHAMFFKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C=C(N=C2C=C1CO)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-{[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrochloride](/img/structure/B13479855.png)




![N-[(1E)-2-[(E)-[(2,3-dimethylphenyl)imino]methyl]-3,3,3-trifluoroprop-1-en-1-yl]-2,3-dimethylaniline](/img/structure/B13479875.png)
![6-Azaspiro[2.5]octane-1-carbohydrazide](/img/structure/B13479876.png)


![2-Methyl-1-{[(3-methylphenyl)methyl]amino}propan-2-olhydrochloride](/img/structure/B13479910.png)




